molecular formula C13H19ClN2O2 B1287890 Benzyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 960541-42-8

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1287890
CAS No.: 960541-42-8
M. Wt: 270.75 g/mol
InChI Key: ODSBVOIXQVBLEU-UHFFFAOYSA-N
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Description

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its stability and versatility in various chemical reactions.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that the compound influences several pathways, given its complex structure and potential for diverse interactions

Result of Action

It is likely that the compound has multiple effects at the molecular and cellular levels, given its potential for diverse interactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Other factors, such as pH and the presence of other compounds, may also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization and dried under vacuum to obtain a high-purity compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Benzyl 3-aminopiperidine-1-carboxylate
  • Benzyl 3-aminopiperidine-1-carboxylate hydrobromide
  • Benzyl 3-aminopiperidine-1-carboxylate sulfate

Comparison: Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain industrial and therapeutic applications .

Properties

IUPAC Name

benzyl 3-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSBVOIXQVBLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590435
Record name Benzyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960541-42-8
Record name Benzyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 960541-42-8
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